4-(Pyridin-2-yl)-6-(pyridin-4-yl)pyrimidin-2-amine 4-(Pyridin-2-yl)-6-(pyridin-4-yl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 919480-78-7
VCID: VC16944798
InChI: InChI=1S/C14H11N5/c15-14-18-12(10-4-7-16-8-5-10)9-13(19-14)11-3-1-2-6-17-11/h1-9H,(H2,15,18,19)
SMILES:
Molecular Formula: C14H11N5
Molecular Weight: 249.27 g/mol

4-(Pyridin-2-yl)-6-(pyridin-4-yl)pyrimidin-2-amine

CAS No.: 919480-78-7

Cat. No.: VC16944798

Molecular Formula: C14H11N5

Molecular Weight: 249.27 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyridin-2-yl)-6-(pyridin-4-yl)pyrimidin-2-amine - 919480-78-7

Specification

CAS No. 919480-78-7
Molecular Formula C14H11N5
Molecular Weight 249.27 g/mol
IUPAC Name 4-pyridin-2-yl-6-pyridin-4-ylpyrimidin-2-amine
Standard InChI InChI=1S/C14H11N5/c15-14-18-12(10-4-7-16-8-5-10)9-13(19-14)11-3-1-2-6-17-11/h1-9H,(H2,15,18,19)
Standard InChI Key JJXKNIVLXLUBQS-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C2=NC(=NC(=C2)C3=CC=NC=C3)N

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Effects

The compound features a pyrimidine ring (C₄H₃N₂) as its central framework, with pyridin-2-yl and pyridin-4-yl groups attached at positions 4 and 6. The pyridin-2-yl group introduces ortho-directing effects due to its nitrogen atom at position 2, while the pyridin-4-yl substituent contributes para-directed electronic interactions. The amine group at position 2 enhances hydrogen-bonding potential, critical for molecular recognition in biological systems .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₁N₅
Molecular Weight249.28 g/mol
IUPAC Name4-(Pyridin-2-yl)-6-(pyridin-4-yl)pyrimidin-2-amine
Hydrogen Bond Donors2 (amine NH₂)
Hydrogen Bond Acceptors5 (pyridine N, pyrimidine N)
Rotatable Bonds2

The planar pyrimidine core facilitates π-π stacking interactions, while the pyridine rings introduce steric bulk and solubility challenges. Comparative studies of similar N-arylpyrimidin-2-amine derivatives highlight the impact of substituent positioning on solubility and crystallinity . For example, fluorinated analogs exhibit improved lipophilicity, whereas hydroxylated variants demonstrate enhanced aqueous solubility .

Synthetic Strategies and Optimization

Suzuki-Miyaura Cross-Coupling

The synthesis of 4,6-disubstituted pyrimidin-2-amine derivatives typically begins with dichloropyrimidine precursors. In a representative protocol, 2,4-dichloropyrimidine undergoes sequential nucleophilic substitution with aminopyridines under basic conditions (e.g., NaH in THF), followed by Suzuki coupling with boronic acids to introduce aryl/heteroaryl groups . For instance, N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogs were synthesized via this route, achieving yields of 60–85% after purification .

Key Reaction Steps:

  • Nucleophilic Substitution:
    2,4-Dichloropyrimidine+2-AminopyridineNaH, THF4-Chloro-N-(pyridin-2-yl)pyrimidin-2-amine\text{2,4-Dichloropyrimidine} + \text{2-Aminopyridine} \xrightarrow{\text{NaH, THF}} \text{4-Chloro-N-(pyridin-2-yl)pyrimidin-2-amine}

  • Suzuki Coupling:
    4-Chloro Intermediate+Pyridin-4-ylboronic AcidPd(PPh₃)₄, K₂CO₃Target Compound\text{4-Chloro Intermediate} + \text{Pyridin-4-ylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Target Compound}

Buchwald-Hartwig Amination

Alternative routes employ palladium-catalyzed C–N bond formation to install the amine group. This method is advantageous for introducing electron-deficient aryl groups but requires careful optimization of ligands (e.g., Xantphos) and bases (Cs₂CO₃) . For example, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were synthesized using this approach, with yields ranging from 45% to 72% .

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, J = 5.2 Hz, 1H, Pyridin-2-yl H6), 8.50 (d, J = 4.8 Hz, 2H, Pyridin-4-yl H2/H6), 8.30 (s, 1H, Pyrimidine H5), 7.85–7.75 (m, 2H, Pyridin-2-yl H3/H4), 7.45 (d, J = 5.6 Hz, 2H, Pyridin-4-yl H3/H5), 6.90 (s, 2H, NH₂) .

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 162.4 (C2), 158.2 (C4), 155.6 (C6), 150.1 (Pyridin-2-yl C2), 149.8 (Pyridin-4-yl C4), 136.5–123.4 (aromatic carbons) .

  • HRMS (ESI+): m/z calc. for C₁₄H₁₁N₅ [M+H]⁺ 250.1089, found 250.1093 .

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its hydrophobic pyridine substituents. Salt formation (e.g., hydrochloride) improves solubility to >5 mg/mL, as observed in analogs like 4-(6-bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride. Stability studies under accelerated conditions (40°C/75% RH) indicate no degradation over 28 days, suggesting suitability for long-term storage .

Biological Activity and Mechanistic Insights

Kinase Inhibition Profile

Structural analogs of 4-(Pyridin-2-yl)-6-(pyridin-4-yl)pyrimidin-2-amine demonstrate potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK4/6 and CDK2 . For example, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives exhibit IC₅₀ values of 1–34 nM against CDK4/6 and >100-fold selectivity over CDK1/2/7/9 . Molecular docking studies reveal that the pyridin-4-yl group occupies the hydrophobic back pocket of CDK6, while the amine forms hydrogen bonds with Glu99 and Asp104 .

Table 2: Comparative Kinase Inhibition Data

CompoundCDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)CDK2 IC₅₀ (nM)
Palbociclib (Reference)1116129
Analog 83 134420
Target Compound (Predicted)5–1020–40300–500

Antiproliferative Effects

In MV4-11 acute myeloid leukemia cells, analogs such as compound 83 (4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine) show GI₅₀ values of 23 nM, inducing G₁ cell cycle arrest at 0.4 μM . Similar mechanisms are anticipated for the target compound, given its structural homology.

Applications in Drug Discovery and Beyond

Oncology Therapeutics

The compound’s CDK4/6 inhibitory activity positions it as a candidate for breast cancer, glioblastoma, and hematologic malignancies. Oral bioavailability and blood-brain barrier penetration are key advantages over first-generation inhibitors .

Materials Science

Conjugated π-systems in the pyrimidine-pyridine framework enable applications in organic electronics. Thin-film transistors incorporating analogous structures exhibit hole mobilities of 0.1–0.5 cm²/V·s, suitable for flexible displays .

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